Methyl(2,4,5-trimethoxyphenyl)sulfane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2,4,5-trimethoxyphenyl)sulfane typically involves the reaction of 2,4,5-trimethoxybenzene with a methylthiolating agent under controlled conditions . One common method includes the use of methylthiol chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl(2,4,5-trimethoxyphenyl)sulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl(2,4,5-trimethoxyphenyl)sulfane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl(2,4,5-trimethoxyphenyl)sulfane involves its interaction with various molecular targets and pathways . The sulfane group can undergo redox reactions, influencing cellular redox balance and signaling pathways . The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl(2,4,5-trifluorophenyl)sulfane: Similar structure but with fluorine atoms instead of methoxy groups.
Methyl(2,4,5-trimethylphenyl)sulfane: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Methyl(2,4,5-trimethoxyphenyl)sulfane is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity . The methoxy groups can participate in various chemical reactions and may enhance the compound’s solubility and stability .
Properties
CAS No. |
2570-46-9 |
---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14O3S/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 |
InChI Key |
FXUKIPYCEPNZBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)SC)OC |
Origin of Product |
United States |
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